molecular formula C12H18N2S B1518957 4-[2-(Thiomorpholin-4-yl)ethyl]aniline CAS No. 1042786-65-1

4-[2-(Thiomorpholin-4-yl)ethyl]aniline

Cat. No.: B1518957
CAS No.: 1042786-65-1
M. Wt: 222.35 g/mol
InChI Key: QLEWSVVVLAMGRE-UHFFFAOYSA-N
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Description

4-[2-(Thiomorpholin-4-yl)ethyl]aniline is a chemical compound with a complex structure that includes a thiomorpholine ring and an aniline group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Thiomorpholin-4-yl)ethyl]aniline typically involves the reaction of thiomorpholine with an appropriate alkylating agent followed by the introduction of the aniline group. One common method is the nucleophilic substitution reaction where thiomorpholine is reacted with 2-chloroethylamine to form the intermediate, which is then further reacted with aniline.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Thiomorpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The thiomorpholine ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Nitro derivatives, azo compounds, and other oxidized products.

  • Reduction: Reduced amines and other derivatives.

  • Substitution: Substituted thiomorpholines and other derivatives.

Scientific Research Applications

4-[2-(Thiomorpholin-4-yl)ethyl]aniline has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[2-(Thiomorpholin-4-yl)ethyl]aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

4-[2-(Thiomorpholin-4-yl)ethyl]aniline is similar to other compounds containing thiomorpholine and aniline groups. Some similar compounds include:

  • 4-(Thiomorpholin-4-yl)benzaldehyde: This compound has a similar structure but with a benzaldehyde group instead of an aniline group.

  • 2-(Thiomorpholin-4-yl)ethylamine: This compound lacks the aniline group and has an ethylamine group instead.

Biological Activity

4-[2-(Thiomorpholin-4-yl)ethyl]aniline is a compound characterized by the presence of a thiomorpholine ring and an aniline moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its interactions with various biological targets, leading to applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound includes both sulfur and nitrogen atoms, enhancing its reactivity. The thiomorpholine group provides a unique site for interaction with biological macromolecules, while the aniline moiety influences the compound's solubility and binding characteristics.

Property Details
Molecular Formula C11_{11}H16_{16}N2_{2}S
Molecular Weight 216.32 g/mol
Solubility Soluble in organic solvents
Functional Groups Thiomorpholine, Aniline

Research indicates that this compound exhibits biological activity primarily through its ability to interact with specific enzymes and receptors. The compound may inhibit enzymatic functions by forming covalent bonds at active sites, disrupting normal biochemical pathways. For instance, preliminary studies suggest that it can effectively inhibit certain enzyme activities, which could lead to desired therapeutic effects in various conditions, including cancer and microbial infections .

Antimicrobial Activity

The compound has shown promise in antimicrobial research. Studies indicate that it possesses inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), where it inhibited cell proliferation effectively. The compound's action may involve the induction of apoptosis or cell cycle arrest through modulation of signaling pathways associated with tumor growth .

Case Studies

  • Breast Cancer Cell Line (MCF-7) :
    • Objective : To evaluate the antiproliferative effect.
    • Method : MTT assay was employed to determine cell viability.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating potent anticancer activity.
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was utilized.
    • Results : Significant zones of inhibition were observed, suggesting effective antibacterial activity.

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent:

Parameter Value/Description
Oral Bioavailability Moderate
Plasma Protein Binding High
Metabolic Stability Moderate; subject to hepatic metabolism

Properties

IUPAC Name

4-(2-thiomorpholin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWSVVVLAMGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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